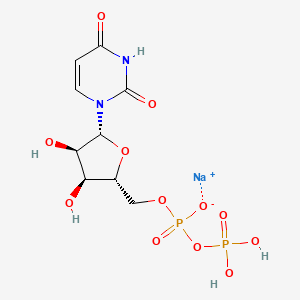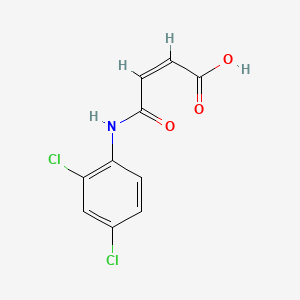
N-(2,4-Dichlorophenyl)maleamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dichlorophenyl)maleamic acid is a derivative of maleamic acid, which is a compound that can be synthesized through the reaction of maleic anhydride with various amines. The presence of the dichlorophenyl group suggests that the compound may have unique physical and chemical properties due to the electron-withdrawing effects of the chlorine atoms and the potential for intramolecular interactions.
Synthesis Analysis
The synthesis of N-substituted maleamic acids, including those with dichlorophenyl groups, typically involves the aminolysis of maleic anhydride with appropriate amines. This reaction can be carried out in various solvents under similar conditions, yielding satisfactory results. The process is well-established and can be used to produce a wide range of N-substituted maleamic acids, potentially including N-(2,4-Dichlorophenyl)maleamic acid .
Molecular Structure Analysis
The molecular structure of N-substituted maleamic acids is characterized by the presence of intramolecular hydrogen bonds, which can significantly influence the planarity and stability of the molecule. For instance, N-(3,5-Dichlorophenyl)maleamic acid and N-(3-Chlorophenyl)maleamic acid both exhibit short intramolecular O—H⋯O hydrogen bonds within the maleamic acid unit, which stabilize the molecular conformation . It is reasonable to infer that N-(2,4-Dichlorophenyl)maleamic acid would exhibit similar intramolecular hydrogen bonding, contributing to its structural stability.
Chemical Reactions Analysis
The reactivity of N-substituted maleamic acids can vary depending on the substituents attached to the nitrogen atom. For example, N-Carbamylmaleamic acid can undergo cyclodehydration to form N-carbamyl maleimide, while N-(Carboxymethyl)maleamic acid does not undergo similar cyclization due to strong π bonding and intramolecular hydrogen bonds . The presence of electron-withdrawing groups such as chlorines in N-(2,4-Dichlorophenyl)maleamic acid may affect its reactivity in chemical reactions, potentially altering its propensity to undergo cyclization or other transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted maleamic acids are influenced by their molecular structure. Intramolecular hydrogen bonds can lead to increased planarity and rigidity in the molecule, as observed in various N-substituted maleamic acids . These bonds, along with the presence of substituents like chlorines, can affect the melting point, solubility, and other physical properties. The dichlorophenyl group in N-(2,4-Dichlorophenyl)maleamic acid is likely to contribute to its unique physical and chemical characteristics, which could be explored further through experimental studies.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Applications
Design of Novel Polymers : Research indicates the utility of polymaleimides, incorporating maleimide rings, Schiff base, and citraconamic acid, in the synthesis of novel polymers. These polymers, derived from compounds including maleamic acid derivatives, demonstrate good fusibility and solubility, leading to easier processability and a range of applications (Huseeni & Al-Azzawi, 2021).
Fire and Heat Resistant Materials : Maleamic acids, produced by reacting aminophenoxy cyclotriphosphazenes with maleic anhydride, can be converted to maleimides and polymerized to create materials with high heat and fire resistance. These polymers, due to their high limiting oxygen indices and char yields, have potential uses in fabric impregnation and other applications requiring fire resistance (Kumar, Fohlen, & Parker, 1983).
Chemical and Structural Analysis
Crystal Structure Analysis : Studies on the crystal structure of N-(2-chloro-4-nitrophenyl)maleamic acid and similar compounds provide insights into their molecular geometry and intermolecular interactions, which are critical for understanding their chemical properties and potential applications (Shakuntala et al., 2011).
Molecular Interactions and Networks : Research on compounds like N-(3,5-dichlorophenyl)maleamic acid focuses on their molecular structures, intramolecular hydrogen bonding, and the formation of networks through intermolecular interactions. Such studies are crucial in the development of materials and chemicals with specific properties (Gowda et al., 2009).
Potential Industrial Applications
Herbicide Antidotes : N-(substituted phenyl)-maleimides, -isomaleimides, and -maleamic acids have been studied as herbicide antidotes. These compounds interact with tissue thiols and have potential applications in agriculture (Kirino, Rubin, & Casida, 1985).
Polyvinyl Chloride Stabilization : N-substituted tung maleamic acids are investigated for their effectiveness in stabilizing polyvinyl chloride (PVC), demonstrating superior long-term stability and better plasticization performance compared to other stabilizers. This research holds potential for improving the processing and application of PVC in various industries (Wang et al., 2017).
Propiedades
IUPAC Name |
(Z)-4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKZRKAECLVSE-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichlorophenyl)maleamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)
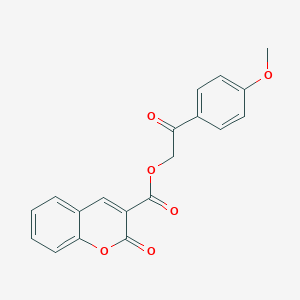
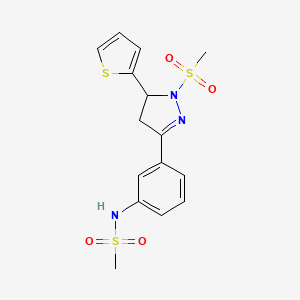
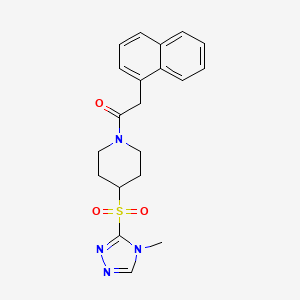
![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)
![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524917.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2524918.png)
![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)
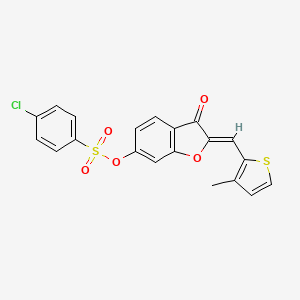
![tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate](/img/structure/B2524923.png)
![N-isopropyl-2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2524924.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2524925.png)
